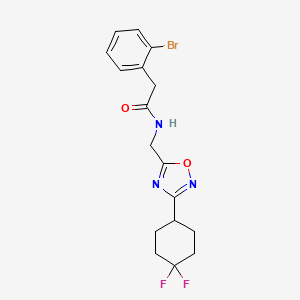

2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Descripción

2-(2-Bromophenyl)-N-((3-(4,4-difluorocycloclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 2-bromophenyl group attached to the acetamide backbone and a 4,4-difluorocyclohexyl-substituted 1,2,4-oxadiazole ring. This compound’s structural uniqueness lies in the combination of halogenated aromatic and fluorinated aliphatic moieties, which may enhance its lipophilicity, metabolic stability, and binding affinity to biological targets such as proteasomes or enzymes .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrF2N3O2/c18-13-4-2-1-3-12(13)9-14(24)21-10-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOZFZOLINXLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 2-bromophenyl intermediate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Coupling Reactions: The final step involves coupling the bromophenyl intermediate with the oxadiazole ring and the difluorocyclohexyl moiety. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include bromophenol derivatives, amine derivatives, and various substituted phenyl compounds.

Aplicaciones Científicas De Investigación

2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving bromophenyl and oxadiazole moieties.

Mecanismo De Acción

The mechanism of action of 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The difluorocyclohexyl moiety may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

Oxadiazole-Containing Compounds

- Target Compound: Oxadiazole Substituent: 4,4-Difluorocyclohexyl group. Acetamide Substituent: 2-Bromophenyl.

- Compound 11g (): Oxadiazole Substituent: 4-Chlorophenyl. Acetamide Substituent: 4-Chlorophenoxy. Key Differences: The aromatic chlorophenyl group may engage in stronger π-π stacking interactions compared to the aliphatic difluorocyclohexyl group. However, the latter’s fluorination likely reduces polarity, enhancing bioavailability .

- Compound S428-1041 (): Oxadiazole Substituent: Oxan-4-yl (tetrahydropyran) linked to piperidine. Acetamide Substituent: 4-Phenyl group.

Triazole-Containing Compounds

- 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (): Core Structure: 1,2,4-Triazole with sulfanyl linkage.

Physicochemical Properties

- Insights: The target compound’s lack of reported melting point and purity data limits direct comparison, but analogues like 11g and 11h demonstrate high purity (>99.7%) via silica gel chromatography, suggesting similar synthetic refinement is feasible .

Actividad Biológica

The compound 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel acetamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A bromophenyl group.

- An oxadiazole moiety, which is known for its biological activity.

- A difluorocyclohexyl substituent that may enhance binding affinity to biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within the body. The oxadiazole ring is often associated with various pharmacological effects, including antimicrobial and anticancer activities. The difluorocyclohexyl group may contribute to increased lipophilicity and improved receptor binding.

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds containing oxadiazole rings have been reported to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 25 µg/mL |

| 2i | S. aureus | 50 µg/mL |

| 2c | K. pneumoniae | 75 µg/mL |

These findings suggest that the compound may share similar antimicrobial properties due to the presence of the oxadiazole moiety.

Anticancer Potential

Compounds with oxadiazole derivatives have also shown promise in cancer research. Studies indicate that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antibacterial Screening : A study involving a series of oxadiazole derivatives demonstrated that compounds similar to our target showed promising antibacterial activity comparable to standard antibiotics like levofloxacin. The synthesized compounds were tested against multiple bacterial strains using agar well diffusion assays.

- Anticancer Assays : In vitro studies on related compounds indicated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis involves three key steps: (1) Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under reflux with reagents like DMF and bases (e.g., NaOH/K₂CO₃) to control pH . (2) Bromophenyl-acetamide coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) in THF/H₂O solvent systems at 80°C under N₂ . (3) Final purification via silica gel chromatography (hexane/EtOAc gradients) to achieve >95% purity . Critical parameters include temperature control (60–80°C) and inert atmospheres to prevent side reactions.

Q. How can researchers validate the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and isomer ratios (e.g., 4:1 or 3:1 diastereomer ratios observed in oxadiazole derivatives) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>99%) .

- Mass spectrometry : HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ = 527.8 g/mol) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., dihedral angles between aromatic rings reported as 66.4°) .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Enzyme inhibition : Proteasome inhibition assays (chymotrypsin-like activity) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers address low yields during oxadiazole ring formation?

- Methodological Answer : Optimize cyclization conditions:

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions .

- Catalyst screening : Test ZnCl₂ or CuI as alternatives to enhance ring closure efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 5 hrs) and improve yields by 15–20% .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., proteasome β5 subunit, PDB: 5LE5) .

- QSAR modeling : Train models on oxadiazole derivatives’ IC₅₀ data to correlate substituent effects (e.g., fluorine substitution enhances metabolic stability) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to identify critical interactions (e.g., hydrogen bonds with His122) .

Q. How should contradictory results in biological activity data be resolved?

- Methodological Answer :

- Dose-response validation : Repeat assays across 3+ independent experiments with positive controls (e.g., bortezomib for proteasome inhibition) .

- Metabolic stability testing : Incubate with liver microsomes to assess if metabolites contribute to discrepancies .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended targets .

Q. What strategies guide structure-activity relationship (SAR) studies for optimizing potency?

- Methodological Answer :

- Substituent variation : Replace the 4,4-difluorocyclohexyl group with cyclopropyl or tert-butyl to assess steric effects .

- Bioisosteric replacement : Swap the acetamide linker with sulfonamide or urea to modulate solubility and binding .

- Pharmacophore mapping : Identify critical features (e.g., halogen bond donors from bromophenyl) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.